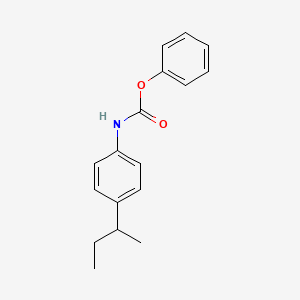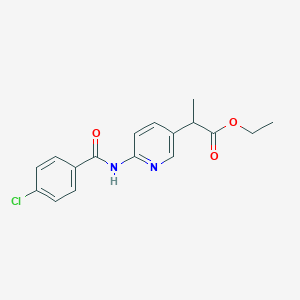
Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate is a synthetic organic compound with the molecular formula C17H17ClN2O3 It is characterized by the presence of a pyridine ring substituted with a 4-chlorobenzamido group and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the 4-Chlorobenzamido Group: The 4-chlorobenzamido group is introduced via an amide coupling reaction, often using reagents such as 4-chlorobenzoyl chloride and a suitable amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-2-(pyridin-3-yl)propanoate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Ethyl 3-(pyridin-2-ylthio)propanoate: Contains a sulfur atom in place of the amide group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C17H17ClN2O3 |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
ethyl 2-[6-[(4-chlorobenzoyl)amino]pyridin-3-yl]propanoate |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-23-17(22)11(2)13-6-9-15(19-10-13)20-16(21)12-4-7-14(18)8-5-12/h4-11H,3H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
HEYMVTZYEWYSFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)

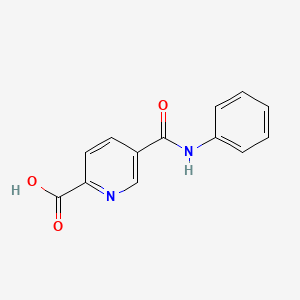
![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)

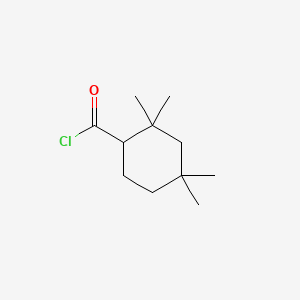
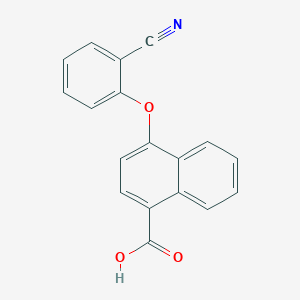
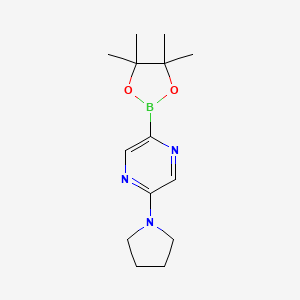
![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)

